molecular formula C10H20Cl2N2O2S B1383800 (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-27-0

(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Cat. No. B1383800
CAS RN: 2173052-27-0
M. Wt: 303.2 g/mol
InChI Key: DBXGSMRUQGGPRT-JXGSBULDSA-N
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Description

(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2N2O2S and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comprehensive Analysis of (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride Applications:

Organic Electronics

Thieno[3,4-b]pyrazine derivatives have been extensively applied as active components in organic electronic devices. The compound could potentially be used in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors due to its structural properties that may facilitate efficient charge transport .

Photovoltaic Devices

These derivatives are also utilized in organic photovoltaic devices and organic solar cells . The compound’s ability to function as an electron-rich antenna linker suggests it could enhance energy transfer processes, which is crucial for solar energy conversion .

Optical Devices

The unique electronic structure of thieno[3,4-b]pyrazine derivatives makes them suitable for use in optical devices. The compound could be involved in applications such as non-linear optical (NLO) devices , where enhanced NLO responses are desirable .

Conjugated Polymers

The incorporation of thieno[3,4-b]pyrazine units into conjugated polymers has been shown to produce low band gap materials. This compound could be synthesized with different donor units to create new polymers with tailored electronic properties for specific applications .

Sensitization Agents

In the context of rare-earth metal sensitization, thieno[3,4-b]pyrazine derivatives can improve energy transfer from a linker to the metal. This compound might serve as a sensitizing agent for Europium (Eu³⁺) sensitization , enhancing luminescence efficiency .

Antenna Effect Boosting

Functionalization with pyrazine has been found to render antenna linkers more electron-rich and with better conjugation. This property is essential for boosting the antenna effect in various applications, including luminescent materials and light-harvesting systems .

properties

IUPAC Name

(4aS,7aR)-4-(cyclopropylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S.2ClH/c13-15(14)6-9-10(7-15)12(4-3-11-9)5-8-1-2-8;;/h8-11H,1-7H2;2*1H/t9-,10+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXGSMRUQGGPRT-JXGSBULDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
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(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 3
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(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 4
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(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 5
(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 6
(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

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